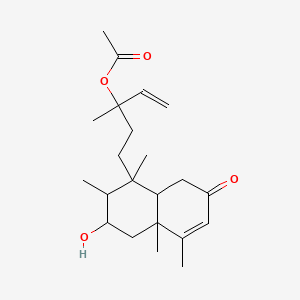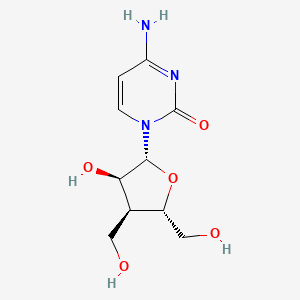
2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)-, trisodium salt is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, triazine, and azo groups. This compound is primarily used in various industrial applications, including dye manufacturing and as an intermediate in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)-, trisodium salt involves multiple steps:
Nitration: The initial step involves the nitration of naphthalene to form 2,7-naphthalenedisulfonic acid.
Diazotization: The nitro compound is then reduced to an amine, which undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is coupled with a phenol derivative to form the azo compound.
Triazine Formation: The azo compound is then reacted with cyanuric chloride to form the triazine ring.
Sulfonation: The final step involves sulfonation to introduce the sulfooxyethyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where each step is carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the reaction conditions and minimizing impurities.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and phenolic groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines and other reduced products.
Substitution: Substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)-, trisodium salt has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-amino-6-5-4-chloro-6-4-2-(sulfooxy)ethylsulfonylphenylamino-1,3,5-triazin-2-ylamino-2-sulfophenylazo-3-5-(2,3-dibromo-1-oxopropyl)amino-2-sulfophenylazo-5-hydroxy-, sodium salt
- 2,7-Naphthalenedisulfonic acid, 4-amino-6-5-4-chloro-6-4-2-(sulfooxy)ethylsulfonylphenylamino-1,3,5-triazin-2-ylamino-2-sulfophenylazo-3-5-(2,3-dibromo-1-oxopropyl)amino-2-sulfophenylazo-5-hydroxy-, sodium salt
Uniqueness
The unique combination of functional groups in 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)-, trisodium salt provides it with distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
80156-96-3 |
|---|---|
Fórmula molecular |
C27H19ClN7Na3O13S4 |
Peso molecular |
882.2 g/mol |
Nombre IUPAC |
trisodium;5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H22ClN7O13S4.3Na/c28-25-31-26(29-16-6-8-18(9-7-16)49(37,38)11-10-48-52(45,46)47)33-27(32-25)30-20-14-19(50(39,40)41)12-15-13-21(51(42,43)44)23(24(36)22(15)20)35-34-17-4-2-1-3-5-17;;;/h1-9,12-14,36H,10-11H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,29,30,31,32,33);;;/q;3*+1/p-3 |
Clave InChI |
QNNRLTIVYBQNGV-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


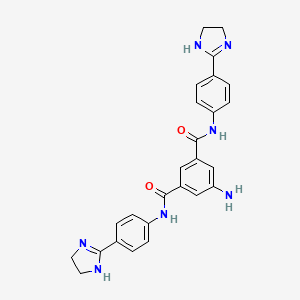
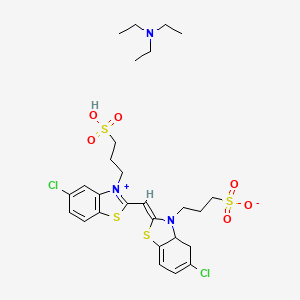


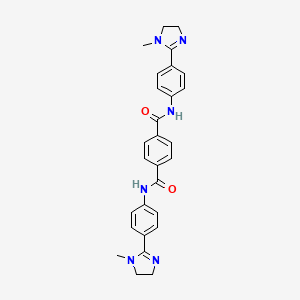
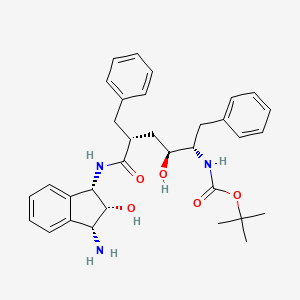
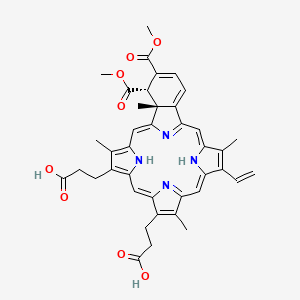

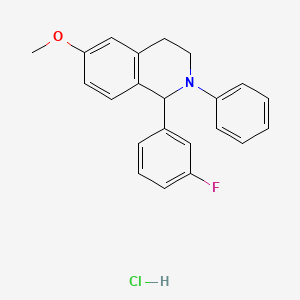
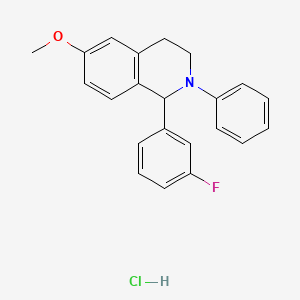
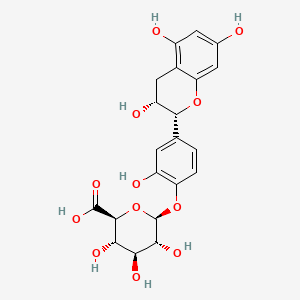
![N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12786141.png)
